![molecular formula C25H28N4O3 B360320 N-丁基-1-(3-甲氧基丙基)-4-氧代-N-苯基-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺 CAS No. 900880-12-8](/img/structure/B360320.png)

N-丁基-1-(3-甲氧基丙基)-4-氧代-N-苯基-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.5g/mol. The purity is usually 95%.

BenchChem offers high-quality N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

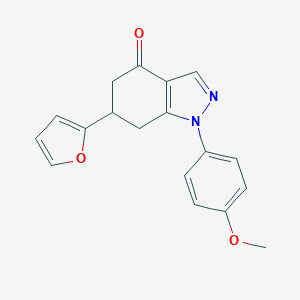

非对称四取代吡咯的合成

该化合物用于非对称四取代吡咯的合成 . 所需的吡咯以高达99%的产率获得,并且具有良好的官能团耐受性 . 吡咯是医药和农用化学品中最重要的杂环之一 .

聚集诱导发射增强 (AIEE) 特性

作为NH-吡咯合成应用合成的吡咯并[1,2-a]嘧啶表现出意想不到的随时间变化的聚集诱导发射增强 (AIEE) 特性 . 这可能在光电子学和传感领域具有潜在的应用。

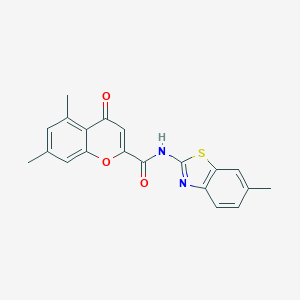

抗抑郁和抗焦虑作用

该化合物也称为GML-3,是一种具有抗抑郁和抗焦虑作用的物质 . 这表明它在精神健康和神经科学领域具有潜在的应用。

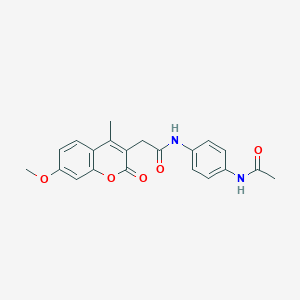

吡咯并吡嗪衍生物的生物活性

根据一些发现,吡咯并[1,2-a]吡嗪衍生物表现出更强的抗菌、抗真菌和抗病毒活性 . 这表明它在开发新的抗菌和抗病毒药物方面具有潜在的应用。

激酶抑制

吡咯并[1,2-a]吡嗪衍生物对激酶抑制表现出更高的活性 . 激酶抑制剂是治疗癌症和炎症性疾病的重要药物。

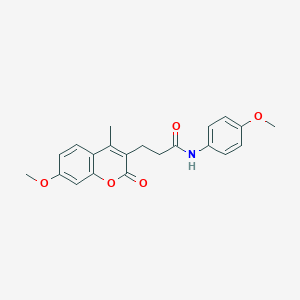

N-Boc 保护的杂环的脱保护

一个偶然的结果促进了3-甲氧基丙胺作为各种N-Boc 保护的杂环的温和脱保护剂的利用 . 这可能在合成化学领域具有潜在的应用。

作用机制

Target of Action

It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Based on the biological activities exhibited by similar compounds, it can be inferred that the compound may affect a variety of pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given the biological activities exhibited by similar compounds, it can be inferred that the compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not yet known. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

This will help in the design and synthesis of new leads to treat various diseases .

生化分析

Biochemical Properties

N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These interactions are primarily inhibitory, reducing the activity of these enzymes and proteins, which in turn modulates inflammatory responses and other cellular processes .

Cellular Effects

The effects of N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide on various cell types are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it inhibits the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of prostaglandins, which are mediators of inflammation. Furthermore, it interacts with DNA-binding proteins, altering gene expression patterns and leading to changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression .

Dosage Effects in Animal Models

The effects of N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide vary with dosage in animal models. At lower doses, it effectively reduces inflammation and modulates immune responses without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and DNA-binding proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

属性

IUPAC Name |

N-butyl-6-(3-methoxypropyl)-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-3-4-14-27(19-11-6-5-7-12-19)25(31)21-18-20-23(28(21)16-10-17-32-2)26-22-13-8-9-15-29(22)24(20)30/h5-9,11-13,15,18H,3-4,10,14,16-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVWOZPJEYYGNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,5-trimethyl-6-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B360238.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B360244.png)

![2-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide](/img/structure/B360249.png)

![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B360251.png)

![2-(4-methoxyanilino)-8-methyl-4-(3-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B360256.png)

![4,7-dimethyl-5-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]-2H-chromen-2-one](/img/structure/B360257.png)

![5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B360263.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360264.png)

![4-bromo-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360265.png)